4-Bromo-2-(4-bromophenoxy)aniline
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Overview
Description
4-Bromo-2-(4-bromophenoxy)aniline is an organic compound with the molecular formula C12H9Br2NO It is a brominated derivative of aniline, characterized by the presence of two bromine atoms and a phenoxy group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-bromophenoxy)aniline typically involves the reaction of 4-bromoaniline with 4-bromophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-bromophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck and Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(4-bromophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-bromophenoxy)aniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler brominated aniline derivative with one bromine atom.
4-Bromo-2-methoxyaniline: Contains a methoxy group instead of a phenoxy group.
4-(4-Bromophenoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an amine.
Uniqueness
4-Bromo-2-(4-bromophenoxy)aniline is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H9Br2NO |
---|---|
Molecular Weight |
343.01 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenoxy)aniline |
InChI |
InChI=1S/C12H9Br2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2 |
InChI Key |
LUGNGMTUORMJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)N)Br |
Origin of Product |
United States |
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